(2-Methyl-4-(3-methylpiperidin-1-yl)phenyl)boronic acid
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Overview
Description
(2-Methyl-4-(3-methylpiperidin-1-yl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and a 3-methylpiperidin-1-yl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4-(3-methylpiperidin-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to alkyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium complexes. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield phenols, while reduction reactions produce alkylated derivatives .
Scientific Research Applications
(2-Methyl-4-(3-methylpiperidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methyl-4-(3-methylpiperidin-1-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In the Suzuki–Miyaura coupling reaction, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . The boronic acid group plays a crucial role in this process by acting as a nucleophile and transferring its organic group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
4-(1,2,2-Triphenylvinyl)phenylboronic acid: Another boronic acid derivative with a more complex structure, used in specialized applications.
Uniqueness
(2-Methyl-4-(3-methylpiperidin-1-yl)phenyl)boronic acid stands out due to its unique substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the 3-methylpiperidin-1-yl group enhances its potential in drug discovery and material science applications .
Properties
Molecular Formula |
C13H20BNO2 |
---|---|
Molecular Weight |
233.12 g/mol |
IUPAC Name |
[2-methyl-4-(3-methylpiperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO2/c1-10-4-3-7-15(9-10)12-5-6-13(14(16)17)11(2)8-12/h5-6,8,10,16-17H,3-4,7,9H2,1-2H3 |
InChI Key |
OQKALPQOGXBGFW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCCC(C2)C)C)(O)O |
Origin of Product |
United States |
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